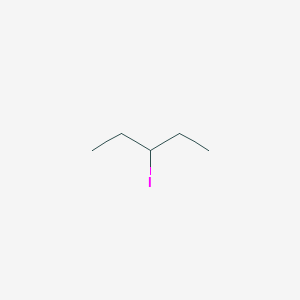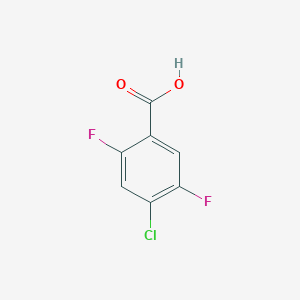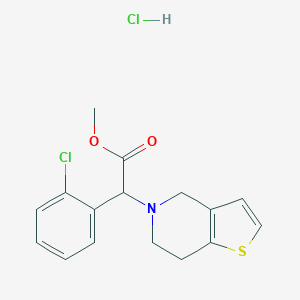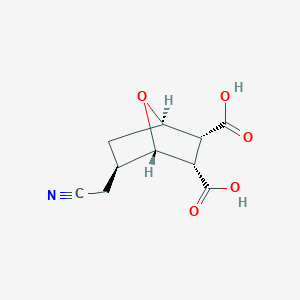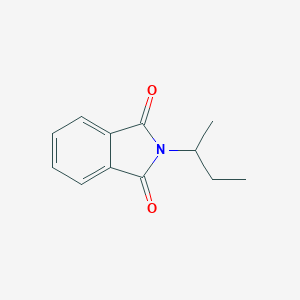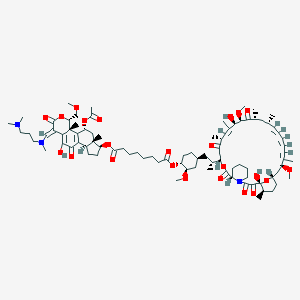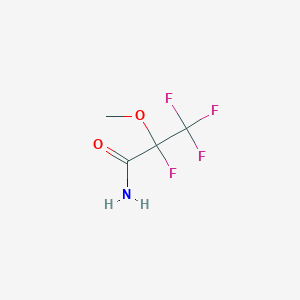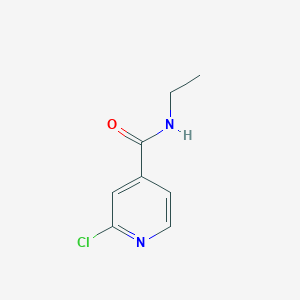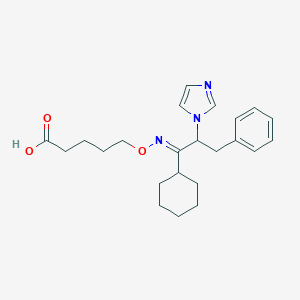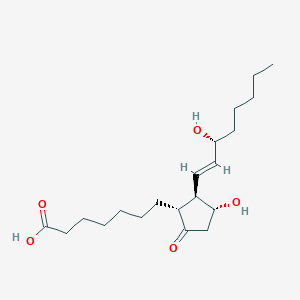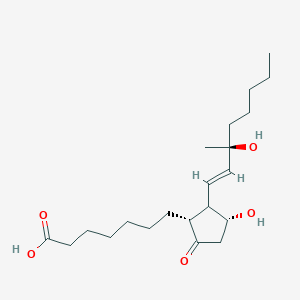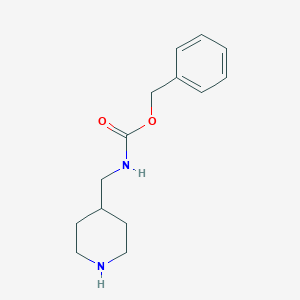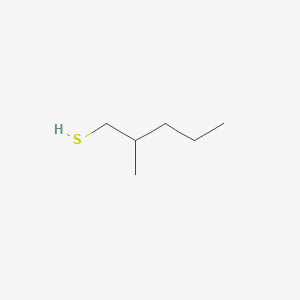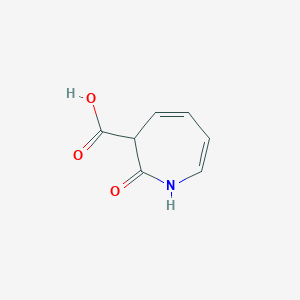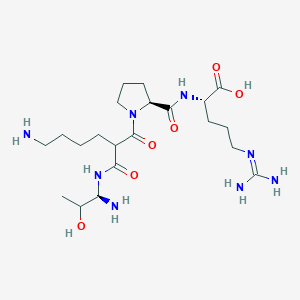
H-Thr-(psi)(nhco)lys-pro-arg-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Thr-(psi)(nhco)lys-pro-arg-OH, also known as THK-265, is a peptide that has been synthesized and studied for its potential applications in scientific research. This peptide has gained attention due to its unique structure and potential biological effects. In
科学研究应用
H-Thr-(psi)(nhco)lys-pro-arg-OH has been studied for its potential applications in scientific research. One area of interest is its use in the study of protein-protein interactions. H-Thr-(psi)(nhco)lys-pro-arg-OH has been shown to bind to specific proteins, which can be useful in the identification of protein-protein interactions. Additionally, H-Thr-(psi)(nhco)lys-pro-arg-OH has been studied for its potential use in drug discovery. The peptide has been shown to have activity against certain types of cancer cells, making it a potential candidate for the development of anticancer drugs.
作用机制
The mechanism of action of H-Thr-(psi)(nhco)lys-pro-arg-OH is not fully understood. However, it is believed that the peptide binds to specific proteins, which can lead to changes in cellular signaling pathways. H-Thr-(psi)(nhco)lys-pro-arg-OH has been shown to bind to the protein HSP90, which is involved in the regulation of cellular stress responses. By binding to HSP90, H-Thr-(psi)(nhco)lys-pro-arg-OH may be able to modulate cellular stress responses and potentially have an impact on disease processes.
生化和生理效应
H-Thr-(psi)(nhco)lys-pro-arg-OH has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that H-Thr-(psi)(nhco)lys-pro-arg-OH can inhibit the growth of certain types of cancer cells. Additionally, H-Thr-(psi)(nhco)lys-pro-arg-OH has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. H-Thr-(psi)(nhco)lys-pro-arg-OH has also been shown to have an impact on cellular signaling pathways, which can have downstream effects on cellular processes.
实验室实验的优点和局限性
One advantage of H-Thr-(psi)(nhco)lys-pro-arg-OH is its potential use in the study of protein-protein interactions. The peptide has been shown to bind to specific proteins, which can be useful in the identification of protein-protein interactions. Additionally, H-Thr-(psi)(nhco)lys-pro-arg-OH has been shown to have activity against certain types of cancer cells, making it a potential candidate for the development of anticancer drugs. However, there are also limitations to the use of H-Thr-(psi)(nhco)lys-pro-arg-OH in lab experiments. One limitation is the cost of synthesis, which can be prohibitive for some researchers. Additionally, the mechanism of action of H-Thr-(psi)(nhco)lys-pro-arg-OH is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on H-Thr-(psi)(nhco)lys-pro-arg-OH. One area of interest is the identification of additional protein targets for the peptide. By identifying new protein targets, researchers may be able to gain a better understanding of the mechanism of action of H-Thr-(psi)(nhco)lys-pro-arg-OH. Additionally, future research could focus on the development of new synthetic methods for H-Thr-(psi)(nhco)lys-pro-arg-OH, which could potentially reduce the cost of synthesis. Finally, there is potential for the development of new drugs based on the structure of H-Thr-(psi)(nhco)lys-pro-arg-OH. By modifying the peptide structure, researchers may be able to create new drugs with improved efficacy and reduced side effects.
Conclusion
H-Thr-(psi)(nhco)lys-pro-arg-OH is a synthetic peptide that has gained attention for its potential applications in scientific research. The peptide has been shown to have activity against certain types of cancer cells and may be useful in the study of protein-protein interactions. While there are limitations to the use of H-Thr-(psi)(nhco)lys-pro-arg-OH in lab experiments, there are also several future directions for research on the peptide. By continuing to study H-Thr-(psi)(nhco)lys-pro-arg-OH, researchers may be able to gain a better understanding of its mechanism of action and potential applications in drug discovery.
合成方法
H-Thr-(psi)(nhco)lys-pro-arg-OH is a synthetic peptide that is created through solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a solid support, which allows for the creation of a peptide chain. The synthesis of H-Thr-(psi)(nhco)lys-pro-arg-OH involves the use of protected amino acids, coupling reagents, and resin support. After synthesis, the peptide is cleaved from the resin and purified using chromatography techniques.
属性
CAS 编号 |
136981-77-6 |
|---|---|
产品名称 |
H-Thr-(psi)(nhco)lys-pro-arg-OH |
分子式 |
C21H40N8O6 |
分子量 |
500.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[6-amino-2-[[(1R)-1-amino-2-hydroxypropyl]carbamoyl]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H40N8O6/c1-12(30)16(23)28-17(31)13(6-2-3-9-22)19(33)29-11-5-8-15(29)18(32)27-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12?,13?,14-,15-,16+/m0/s1 |
InChI 键 |
VZTVXNGXZIXDPC-SVXVCFNTSA-N |
手性 SMILES |
CC([C@H](N)NC(=O)C(CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |
SMILES |
CC(C(N)NC(=O)C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)O |
规范 SMILES |
CC(C(N)NC(=O)C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)O |
同义词 |
H-Thr-(psi)(NHCO)(R,S)Lys-Pro-Arg-OH H-Thr-(psi)(NHCO)Lys-Pro-Arg-OH threonyl-(psi)(NHCO)lysyl-prolyl-arginine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



